4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate
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Overview
Description
4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring system and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate typically involves multiple steps. One common approach is the reaction of 1,3-benzothiazole-2-carboxylic acid with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: Substitution reactions can occur at different positions on the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of nitro groups.
Substitution Products: Derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)benzoic acid: A related compound with a similar benzothiazole ring but lacking the dinitrobenzoate group.
3,5-Dinitrobenzoic acid: A compound with the dinitrobenzoate group but without the benzothiazole ring.
Uniqueness: 4-(1,3-Benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate is unique due to its combination of the benzothiazole ring and the dinitrobenzoate group, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-2-yl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-11(6-7-17-19-15-4-2-3-5-16(15)28-17)27-18(22)12-8-13(20(23)24)10-14(9-12)21(25)26/h2-5,8-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSWGNLCIQKGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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